3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-piperidinone
Overview
Description
Indole derivatives are aromatic heterocyclic organic compounds that have been reported to have diverse pharmacological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
Indole derivatives can be synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .
Molecular Structure Analysis
Indole is also known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons, which makes it aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Chemical Reactions Analysis
Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . For example, one of the compounds, 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea, inhibits S. aureus topoisomerase IV decatenation activity and S. aureus DNA gyrase supercoiling activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. In general, indole is a crystalline colorless compound with a specific odor . It is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants .
Mechanism of Action
The mechanism of action of indole derivatives can vary depending on the specific compound and its target. For example, some indole-based compounds have potential inhibitory activities against distinct anti-tubercular targets, including the inhibition of cell wall synthesis, replication, transcription, and translation .
Future Directions
The future of indole derivatives in drug discovery looks promising. Researchers are continuously exploring the potential of novel indole derivatives to serve as anti-tubercular agents, among other applications . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)piperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-11(5-3-8-15-13)14(18)16-9-7-10-4-1-2-6-12(10)16/h1-2,4,6,11H,3,5,7-9H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSMZDHISPEQMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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